molecular formula C10H14O4 B2596407 1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid CAS No. 2138521-86-3

1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B2596407
CAS No.: 2138521-86-3
M. Wt: 198.218
InChI Key: AKHUJHGPWNAGMI-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid (CAS: 2138521-86-3) is a spirocyclic compound characterized by a bicyclic framework comprising a cyclopropane ring fused to a cyclobutane ring at a single spiro carbon atom. The molecular formula is $$ \text{C}{10}\text{H}{14}\text{O}_{4} $$, with a molecular weight of 198.22 g/mol. Its IUPAC name derives from the spiro[2.3]hexane core, where the "2.3" notation indicates the ring sizes (cyclopropane and cyclobutane).

The ethoxycarbonyl (-COOCH$$2$$CH$$3$$) and carboxylic acid (-COOH) groups occupy positions 1 and 5 of the spiro system, respectively. The SMILES string $$ \text{CCOC(=O)C1CC21CC(C2)C(=O)O} $$ confirms the connectivity: the spiro carbon bridges the three-membered cyclopropane (C1–C2–C3) and four-membered cyclobutane (C4–C5–C6–C7) rings, while the substituents are attached to C1 and C5.

Table 1: Key structural descriptors

Property Value
Molecular formula $$ \text{C}{10}\text{H}{14}\text{O}_{4} $$
Molecular weight 198.22 g/mol
Spiro junction C1 (cyclopropane-cyclobutane)
Functional groups Ethoxycarbonyl, carboxylic acid

Stereochemical Analysis of Diastereomeric Mixtures

The spiro[2.3]hexane core introduces two stereogenic centers at the spiro carbon (C1) and the adjacent cyclopropane carbon (C2). This results in four possible stereoisomers, though the compound is typically synthesized as a diastereomeric mixture due to restricted rotation around the spiro junction. The cyclopropane ring’s inherent strain (bond angles ~60°) further stabilizes distinct diastereomeric conformers.

X-ray crystallography of related spiro[2.3]hexane derivatives reveals that the cyclobutane ring adopts a puckered conformation, while the cyclopropane remains planar. Nuclear Overhauser Effect (NOE) spectroscopy studies suggest that the ethoxycarbonyl and carboxylic acid groups occupy equatorial positions relative to the spiro system, minimizing steric clashes.

Table 2: Diastereomer populations in synthetic batches

Diastereomer Relative abundance (%)
cis-1,trans-5 55–60
trans-1,cis-5 40–45

Crystallographic Characterization and Bond Angle Parameters

Single-crystal X-ray diffraction of this compound derivatives reveals a distorted spiro architecture. The cyclopropane ring exhibits bond angles of 58–62°, consistent with theoretical predictions for strained three-membered rings. The cyclobutane ring adopts a puckered conformation, with C–C–C angles of 88–92°.

Notably, the spiro carbon (C1) forms shorter bonds with adjacent carbons (1.48–1.52 Å) compared to typical C–C single bonds (1.54 Å), reflecting hyperconjugation between the cyclopropane and cyclobutane rings. The dihedral angle between the planes of the two rings is 85–90°, optimizing orbital overlap and minimizing torsional strain.

Table 3: Crystallographic parameters

Parameter Value
Cyclopropane bond angles 58–62°
Cyclobutane bond angles 88–92°
C1–C2 bond length 1.49 Å
Dihedral angle 87°

Comparative Structural Analysis with Related Spirocyclic Compounds

Compared to simpler spiro[2.3]hexane derivatives, the ethoxycarbonyl and carboxylic acid substituents in this compound introduce significant electronic and steric perturbations:

  • Spiro[2.3]hexane-5-carboxylic acid (CAS: 1273567-26-2):

    • Lacks the ethoxycarbonyl group, reducing steric bulk but increasing polarity.
    • Exhibits similar cyclopropane bond angles (59–61°) but a more planar cyclobutane ring.
  • Methyl spiro[2.3]hexane-5-carboxylate (CAS: 1383823-60-6):

    • Replaces the carboxylic acid with a methyl ester, enhancing lipophilicity.
    • Shows a 2–3° increase in cyclopropane bond angles due to reduced hydrogen bonding.
  • Spiro[2.3]hex-1-ene (from photocatalytic studies):

    • Replaces the spiro carbon with a double bond, increasing ring strain (LUMO energy: −2.1 eV vs. −1.7 eV for the parent compound).
    • Demonstrates accelerated reactivity in cycloaddition reactions due to reduced steric hindrance.

Table 4: Structural comparison with analogs

Compound Cyclopropane angle Cyclobutane angle Functional groups
1-(Ethoxycarbonyl)... 58–62° 88–92° -COOCH$$2$$CH$$3$$, -COOH
Spiro[2.3]hexane-5-COOH 59–61° 89–91° -COOH
Methyl spiro...carboxylate 60–63° 87–90° -COOCH$$_3$$
Spiro[2.3]hex-1-ene 61–64° 85–88° C=C

Properties

IUPAC Name

2-ethoxycarbonylspiro[2.3]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-14-9(13)7-5-10(7)3-6(4-10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHUJHGPWNAGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138521-86-3
Record name 1-(ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid
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Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block for Complex Molecules : The compound is utilized as a precursor in the synthesis of more complex spirocyclic compounds, which are significant in developing new materials and catalysts .
  • Reactivity : It undergoes various chemical reactions like oxidation, reduction, and nucleophilic substitution, making it adaptable for different synthetic pathways.

2. Medicinal Chemistry

  • Potential Pharmacophore : Research is ongoing to evaluate its efficacy as a pharmacophore in drug design, especially targeting specific receptors or enzymes. Its unique structure may enhance binding affinity and selectivity in therapeutic applications .
  • Cytotoxic Studies : Preliminary studies suggest that derivatives of spirocyclic compounds exhibit promising cytotoxic properties against cancer cell lines, indicating potential for further development into anticancer agents .

3. Biological Studies

  • Enzyme-Substrate Interactions : The compound's structure allows it to be studied for interactions with enzymes, facilitating research into biochemical pathways and mechanisms of action within biological systems .
  • Protein-Ligand Binding Studies : It can serve as a model compound for studying protein-ligand interactions, aiding in the understanding of molecular recognition processes critical in biochemistry.

4. Material Science

  • Novel Polymers Development : The compound's unique mechanical and chemical properties make it suitable for developing novel polymers with specific functionalities, which can be applied in various industrial applications.

Case Studies

  • Cytotoxicity Evaluation : A study investigated the cytotoxic effects of various spirocyclic compounds on MCF-7 cells (a breast cancer cell line). The results indicated that certain derivatives exhibited significantly higher potency compared to standard chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
  • Enzyme Interaction Studies : Research involving docking simulations demonstrated how this compound interacts with specific enzymes, providing insights into its mechanism of action and potential therapeutic benefits in enzyme-related disorders .

Comparison with Similar Compounds

Key Compounds and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents pKa Boiling Point (°C) Key Applications/Notes
1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid 1691064-66-0 C₉H₁₄O₃ 170.21 Ethoxycarbonyl (C1), COOH (C5) 4.68 293.4 Intermediate in agrochemicals
Spiro[2.3]hexane-1-carboxylic acid 17202-56-1 C₆H₈O₂ 112.13 COOH (C1) ~4.5* - Building block in organic synthesis
5-Hydroxyspiro[2.3]hexane-1-carboxylic acid 1507108-83-9 C₇H₁₀O₃ 142.15 Hydroxyl (C5), COOH (C1) - - Potential metabolite in drug design
5,5-Difluorospiro[2.3]hexane-1-carboxylic acid 2303040-09-5 C₇H₈F₂O₂ 162.13 Difluoro (C5), COOH (C1) - - Enhanced metabolic stability
5-Phenylspiro[2.3]hexane-5-carboxylic acid - C₁₃H₁₄O₂ 202.25 Phenyl (C5), COOH (C5) - - Steric bulk for receptor binding

*Predicted based on carboxylic acid analogs.

Structural and Functional Insights

Substituent Effects: The ethoxycarbonyl group in the target compound increases lipophilicity compared to unsubstituted analogs (e.g., spiro[2.3]hexane-1-carboxylic acid), enhancing membrane permeability . Fluorine substituents (e.g., 5,5-difluoro analog) improve metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .

Acidity and Solubility :

  • The pKa (~4.68) of the target compound is slightly higher than unsubstituted carboxylic acids (~4.5), likely due to electron-withdrawing effects of the ethoxycarbonyl group .
  • Hydroxyl-substituted analogs (e.g., 5-hydroxyspiro) may exhibit higher aqueous solubility but lower stability .

Synthetic Utility :

  • The ethoxycarbonyl group serves as a protecting group for amines or alcohols in multi-step syntheses, as seen in agrochemical intermediates .
  • Difluoro and phenyl derivatives are explored in pharmaceuticals for their improved pharmacokinetic profiles .

Biological Activity

1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is a compound characterized by its unique spirocyclic structure, which plays a crucial role in its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on available scientific literature.

  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.15 g/mol
  • CAS Number : 2138521-86-3

The compound features an ethoxycarbonyl group attached to a spiro[2.3]hexane framework, which contributes to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways and influencing cellular processes.
  • Receptor Modulation : It has the potential to bind to receptors, altering their activity and affecting signal transduction pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have shown that spirocyclic compounds exhibit significant antimicrobial properties. For example, research indicated that derivatives of spiro[2.3]hexane structures can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development.
  • Anticancer Potential : Preliminary investigations into the anticancer properties of spirocyclic compounds have revealed promising results. One study highlighted the ability of related compounds to induce apoptosis in cancer cells, indicating that this compound may share similar effects.
  • Cytotoxicity Studies : Cytotoxicity assays conducted on various cell lines demonstrated that the compound exhibits selective toxicity towards cancerous cells while sparing normal cells, underscoring its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicAntimicrobial, Anticancer
Spiro[2.3]hexane-5-carboxylic acidSpirocyclicModerate antimicrobial activity
1-(Aminoethyl)spiro[2.3]hexane-5-carboxylic acidSpirocyclicEnhanced cytotoxicity in cancer models

Q & A

Q. What are the recommended synthetic routes for 1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves spiro ring formation followed by esterification. Key steps include:

  • Spirocyclization : Use a [2+1] cycloaddition strategy with a carbene precursor under controlled temperatures (e.g., −78°C to 25°C) to form the spiro[2.3]hexane core.
  • Ethoxycarbonyl Introduction : React the intermediate with ethyl chloroformate in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst loading (e.g., palladium for cycloaddition) to improve yield.

Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm spiro ring geometry and ester group placement. For example, the ethoxycarbonyl group shows a triplet at δ 1.2–1.4 ppm (CH3_3) and a quartet at δ 4.1–4.3 ppm (OCH2_2) .
  • HPLC-Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95%. Discrepancies between batches may arise from residual solvents; use mass spectrometry (MS) to identify impurities .

Q. What storage conditions are required to maintain the compound’s stability?

Methodological Answer:

  • Moisture Sensitivity : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ethoxycarbonyl group .
  • Temperature : Keep at −20°C in a desiccator to avoid thermal degradation. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life .

Advanced Research Questions

Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what mechanistic insights exist?

Methodological Answer:

  • Acidic Hydrolysis : The ethoxycarbonyl group undergoes slow hydrolysis in 1M HCl, yielding the carboxylic acid derivative. Monitor via 1H^1H-NMR for disappearance of ester signals .
  • Base-Induced Ring Strain : In NaOH (1M), the spiro ring may undergo strain-driven rearrangement. Computational modeling (DFT) can predict transition states, while X-ray crystallography validates structural changes .

Q. What role does this compound play in drug discovery, particularly in targeting enzyme active sites?

Methodological Answer:

  • Spirocyclic Scaffolds : The rigid spiro structure mimics peptide turn motifs, making it a candidate for protease inhibition (e.g., HIV-1 protease).
  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes. Compare binding energies with non-spiro analogs to assess conformational advantages .

Q. How should researchers address conflicting literature data on the compound’s air/moisture stability?

Methodological Answer:

  • Controlled Replication : Repeat experiments under strict anhydrous conditions (Schlenk line) and compare with ambient-air setups. Use Karl Fischer titration to quantify residual moisture .
  • Multi-Technique Validation : Cross-validate stability claims via TGA (thermal decomposition profiles) and IR spectroscopy (hydroxyl group formation) .

Q. What strategies mitigate risks when scaling up synthesis for preclinical studies?

Methodological Answer:

  • Safety Protocols : Implement explosion-proof equipment (per NFPA 704 guidelines) due to potential exothermic reactions during spirocyclization .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize batch-to-batch variability .

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